1-(Azetidin-3-yl)-2-ethylbutan-1-one
Description
1-(Azetidin-3-yl)-2-ethylbutan-1-one is a nitrogen-containing heterocyclic compound featuring an azetidine (four-membered saturated ring with one nitrogen atom) fused to a branched ketone moiety (2-ethylbutan-1-one). Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol. The azetidine ring introduces significant ring strain, enhancing reactivity and enabling diverse chemical modifications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-7(4-2)9(11)8-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
RPIZLIINBHRCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)C1CNC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-2-ethylbutan-1-one can be achieved through several methods. One common approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods may involve the use of prefunctionalized starting materials and multistep sequences to achieve high yields and purity.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-2-ethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring, forming functionalized derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-2-ethylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2-ethylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(Azetidin-3-yl)-2-ethylbutan-1-one becomes evident when compared to related azetidine and ketone derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Reactivity and Stability: The azetidine ring in 1-(Azetidin-3-yl)-2-ethylbutan-1-one offers higher reactivity compared to five- or six-membered nitrogen heterocycles (e.g., piperidines) due to ring strain. However, derivatives with electron-withdrawing groups (e.g., sulfonyl in ) exhibit enhanced thermal and metabolic stability. The branched 2-ethylbutanone chain in the target compound reduces steric hindrance compared to bulkier analogs (e.g., cyclohexylsulfonyl derivatives), favoring nucleophilic additions .
Biological Activity: Antimicrobial Potential: Azide-containing analogs (e.g., ) show superior antimicrobial activity due to their ability to disrupt bacterial membrane integrity. Anticancer Applications: Sulfonyl-substituted azetidines (e.g., ) exhibit potent tubulin-destabilizing effects, while methylidenepentanone derivatives (e.g., ) target apoptosis pathways. CNS Modulation: Compounds lacking azetidine (e.g., cyclopropane-based ) interact with neurotransmitter receptors, highlighting the azetidine ring’s role in tissue specificity .
Synthetic Accessibility :
Biological Activity
1-(Azetidin-3-yl)-2-ethylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
1-(Azetidin-3-yl)-2-ethylbutan-1-one features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of this ring structure often contributes to various biological activities, including modulation of receptor interactions and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds with azetidine structures may exhibit anticancer properties. Research has shown that derivatives of azetidines can act as inhibitors of specific cancer cell lines, potentially through the modulation of metabolic pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives similar to 1-(Azetidin-3-yl)-2-ethylbutan-1-one were tested against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a promising anticancer activity profile .
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of azetidine derivatives. Compounds like 1-(Azetidin-3-yl)-2-ethylbutan-1-one have been evaluated for their ability to protect neuronal cells from oxidative stress.
Research Findings:
In vitro studies indicated that treatment with 1-(Azetidin-3-yl)-2-ethylbutan-1-one reduced markers of oxidative stress in neuronal cell cultures by over 30% compared to untreated controls . This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The mechanisms through which 1-(Azetidin-3-yl)-2-ethylbutan-1-one exerts its biological effects are still being elucidated. However, several hypotheses include:
- Receptor Modulation: The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition: It may inhibit enzymes that play critical roles in cancer metabolism or neuronal death.
- Antioxidant Activity: The compound could enhance the cellular antioxidant defense system, thereby mitigating oxidative damage.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
